molecular formula C10H13NO3 B14435106 1-Nitro-3-(propoxymethyl)benzene CAS No. 80171-40-0

1-Nitro-3-(propoxymethyl)benzene

Cat. No.: B14435106
CAS No.: 80171-40-0
M. Wt: 195.21 g/mol
InChI Key: JSBSRQZVRQKUFP-UHFFFAOYSA-N
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Description

1-Nitro-3-(propoxymethyl)benzene is a nitro-substituted aromatic compound featuring a propoxymethyl (–CH₂OCH₂CH₂CH₃) group at the meta position relative to the nitro (–NO₂) group. These compounds are typically synthesized via electrophilic aromatic substitution, coupling reactions, or functional group transformations, and they serve as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

80171-40-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-nitro-3-(propoxymethyl)benzene

InChI

InChI=1S/C10H13NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h3-5,7H,2,6,8H2,1H3

InChI Key

JSBSRQZVRQKUFP-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(propoxymethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The nitration of benzene derivatives typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures . For instance, nitration of 1-methyl-3-(propoxymethyl)benzene can be achieved by reacting it with nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of nitrobenzene derivatives often involves large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is typically followed by purification steps, such as distillation or recrystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(propoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The nitro group can be reduced to a hydroxylamine (NHOH) or aniline (NH₂) under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Iron (Fe) or tin (Sn) with hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives with different oxidation states.

    Reduction: Formation of aniline or hydroxylamine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Nitro-3-(propoxymethyl)benzene analogs based on substituent type, physical properties, synthesis, and applications.

Structural Analogues

Compound Name Substituent Key Features
1-Nitro-3-((E)-2-nitrovinyl)benzene –CH=CHNO₂ Conjugated nitrovinyl group; exhibits biological activity (e.g., myelopoiesis modulation) .
1-Nitro-3-(trifluoromethyl)benzene –CF₃ High electronegativity; used in fluorinated materials and pharmaceuticals .
1-Nitro-3-(trichloromethyl)benzene –CCl₃ Chlorinated analog; potential precursor for agrochemicals .
1-Nitro-3-(azidoethyl)benzene –CH₂CH₂N₃ Azide functionality; applications in click chemistry and explosives .
1-Nitro-3-(phenylethynyl)benzene –C≡CPh Rigid acetylene spacer; used in optoelectronic materials .

Physical Properties

Data from authoritative sources (e.g., CRC Handbook, TCI America) highlight trends in solubility, boiling points, and stability:

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Reference
1-Nitro-3-(trifluoromethyl)benzene 202.8 -2.4 Insoluble in H₂O; soluble in EtOH, ether .
1-Nitro-3-(trifluoromethoxy)benzene 96 (at reduced pressure) Liquid at RT; ≥98% purity .
1-Nitro-3-(nitrovinyl)benzene Characterized by IR (1694 cm⁻¹, NO₂ stretch) and NMR (δ 7.51–8.28 ppm) .
1-Nitro-3-(pentachloroethyl)benzene Limited data; DECHEMA ID: 39194 .

Key Research Findings

  • Biological Activity : Nitrovinyl derivatives show dose-dependent inhibition of leukemia cell growth (IC₅₀ = 2–10 µM) .
  • Thermal Stability : Trifluoromethyl analogs exhibit lower melting points compared to chlorinated derivatives, enhancing their utility in liquid-phase reactions .
  • Hazards : Sulfonyl and azidoethyl derivatives require stringent safety protocols due to toxicity and explosivity .

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